Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 3-pyrrole carboxylic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrole ring .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the ethyl substituent at the 1-position.
Methyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate: Has a methyl group instead of an ethyl group at the ester position.
1-Ethyl-4-methyl-1H-pyrrole-3-carboxylic acid: The ester group is replaced by a carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-4-11-6-8(3)9(7-11)10(12)13-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
IGLJGPHDNVDNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=C1)C(=O)OCC)C |
Origin of Product |
United States |
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